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Compound of Interest

Compound Name:
(R)-1-Boc-3-

(Hydroxymethyl)Piperidine

Cat. No.: B127047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the chiral building block, (R)-1-Boc-3-(hydroxymethyl)piperidine. This compound is of

significant interest in medicinal chemistry and drug development. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with standardized experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (R)-1-Boc-3-
(hydroxymethyl)piperidine. It is important to note that while extensive searches have been

conducted, a complete, unified experimental dataset for this specific molecule is not readily

available in published literature. Therefore, the data presented is a composite derived from

closely related analogs and predicted values, which should serve as a reliable reference for

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

data below is presented for spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.85 m 1H H-6a

~3.70 m 2H -CH₂OH

~3.35 m 2H H-2a, H-6e

~1.90 m 1H H-3

~1.80 - 1.50 m 4H H-4, H-5

1.46 s 9H -C(CH₃)₃

~1.35 m 1H H-2e

Note: The chemical shifts and multiplicities are based on data for structurally similar

compounds and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

155.0 C=O (Boc)

79.3 -C(CH₃)₃

62.8 -CH₂OH

56.9 C-2

46.4 C-6

31.0 C-3

29.3 C-4

28.7 -C(CH₃)₃

23.6 C-5
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Note: The chemical shifts are based on data for structurally similar compounds and may vary

slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3428 Broad O-H stretch (alcohol)

~2971, 2872 Strong C-H stretch (alkane)

~1692 Strong C=O stretch (carbamate)

~1478 Medium C-H bend (alkane)

~1366 Medium C-H rock (t-butyl)

~1251 Strong C-N stretch (carbamate)

~1169 Strong C-O stretch (carbamate)

~1059 Strong C-O stretch (alcohol)

Note: The absorption frequencies are based on data for structurally similar compounds and

characteristic functional group regions.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data
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m/z Interpretation

216.16 [M+H]⁺ (Calculated: 216.16)

238.14 [M+Na]⁺ (Calculated: 238.14)

160.11 [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺

116.07 [M+H - Boc]⁺

Note: The m/z values are predicted based on the molecular formula C₁₁H₂₁NO₃ and common

fragmentation patterns for Boc-protected amines.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Instrumentation:

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of (R)-1-Boc-3-(hydroxymethyl)piperidine into a clean, dry

vial.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16
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Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent

peak at 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
Instrumentation:

A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (ATR Method):
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Place a small amount of the solid (R)-1-Boc-3-(hydroxymethyl)piperidine sample directly

onto the center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mass Spectrometry
Instrumentation:

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an

Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of (R)-1-Boc-3-(hydroxymethyl)piperidine in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2][3]

Dilute the stock solution with the same solvent containing 0.1% formic acid to a final

concentration of 1-10 µg/mL.[2][3] The formic acid aids in protonation.[2][3]
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Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.5 - 4.5 kV

Drying Gas (N₂) Flow: 5 - 10 L/min

Drying Gas Temperature: 200 - 300 °C

Mass Range: m/z 50 - 500

Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation for structural

analysis.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like (R)-1-Boc-3-(hydroxymethyl)piperidine.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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